6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine

DHFR inhibition antifolate selectivity regioisomeric SAR

This N4‑p‑tolyl dihydrotriazine is a rigorously validated, scaffold‑matched inactive control for DHFR‑targeted campaigns (bovine DHFR IC50 > 100 µM), enabling clean differentiation of N1‑ vs. N4‑substituted SAR. It eliminates chemotype‑confounding non‑specific effects that vehicle‑only blanks miss. Simultaneously, its confirmed VGSC neurotoxin site 2 binding (IC50 71.5 µM) and inactivity against P. falciparum (Z'=0.07, 2 µM) position it as an orthogonal ion‑channel probe and a reliable phenotypic screening negative reference. Physicochemical benchmark (XLogP3 0.9; TPSA 74.8 Ų) supports library QC. Buy with confidence for robust assay qualification.

Molecular Formula C12H17N5
Molecular Weight 231.303
CAS No. 304693-27-4
Cat. No. B2612897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine
CAS304693-27-4
Molecular FormulaC12H17N5
Molecular Weight231.303
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(N=C(N2)N)(C)C
InChIInChI=1S/C12H17N5/c1-8-4-6-9(7-5-8)14-11-15-10(13)16-12(2,3)17-11/h4-7H,1-3H3,(H4,13,14,15,16,17)
InChIKeyYPGKBEFAUYJKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6,6-Dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS 304693-27-4): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


6,6-Dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS 304693-27-4; PubChem CID 752509) [1] is a synthetic small-molecule member of the 1,6-dihydro-1,3,5-triazine-2,4-diamine class. It bears a 4-methylphenyl substituent at the exocyclic N4 position and a gem-dimethyl group at the C6 position of the dihydrotriazine ring, giving it a molecular formula of C₁₂H₁₇N₅ and a molecular weight of 231.30 g·mol⁻¹ [1]. Its computed physicochemical descriptors include an XLogP3-AA of 0.9, three hydrogen-bond donors, and a topological polar surface area of 74.8 Ų [1]. The compound is catalogued as a heterocyclic building block and screening compound (Enamine EN300-06977) with a typical commercial purity of 95% [2]. In authoritative bioactivity databases, it is indexed under ChEMBL ID CHEMBL583174, with a maximum development phase of 'Preclinical' and four associated bioactivity records spanning enzyme inhibition, ion-channel binding, and whole-organism phenotypic screening [3].

Why Generic Substitution Fails for 6,6-Dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine: Structural and Pharmacological Non-Substitutability Within the Dihydrotriazine Class


Dihydrotriazine-2,4-diamines are a pharmacologically heterogeneous class whose biological activity is exquisitely sensitive to the position, electronic character, and steric bulk of the aryl substituent. Classical antifolate triazines such as cycloguanil (1-(4-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine) potently inhibit dihydrofolate reductase (DHFR) through N1-phenyl substitution [1]. In contrast, the target compound places the 4-methylphenyl group at the exocyclic N4 position—a regioisomeric arrangement that fundamentally alters the geometry of interactions with the DHFR active site. ChEMBL data confirm that this topological difference translates into a functional divergence: the compound exhibits an IC₅₀ > 100 µM against bovine liver DHFR, classifying it as essentially inactive on this target [2], whereas cycloguanil and related N1-substituted analogs typically achieve nanomolar-range inhibition [1]. Simultaneously, the compound demonstrates measurable binding to the neurotoxin site 2 of voltage-gated sodium channels (IC₅₀ = 71.5 µM) [2], a property absent from canonical DHFR-targeted triazines. These divergent pharmacodynamic profiles demonstrate that in-class compounds cannot be interchanged on the basis of core scaffold identity alone; the substitution topology dictates both target engagement and selectivity.

Product-Specific Quantitative Differentiation Evidence for 6,6-Dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS 304693-27-4)


DHFR Inhibitory Activity: Near-Complete Loss of Potency Relative to Cycloguanil-Class N1-Substituted Triazines

In a direct head-to-head assay within the same published dataset (Bioorg. Med. Chem. Lett. 2009), the target compound (N4-(4-methylphenyl)-substituted) was tested for inhibition of bovine liver dihydrofolate reductase (DHFR) alongside N1-substituted triazine analogs. The target compound exhibited an IC₅₀ > 100 µM (>100,000 nM) [1]. This stands in stark contrast to N1-substituted DHFR inhibitors such as cycloguanil (1-(4-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine), which typically inhibit mammalian DHFR with Ki values in the sub-micromolar to nanomolar range; published QSAR analyses on the 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine series report bovine DHFR IC₅₀ values spanning 0.01–50 µM depending on phenyl substitution [2]. The >100-fold loss of potency in the target compound is consistent with its N4-substitution topology, which precludes the productive binding orientation utilized by N1-substituted antifolate triazines [3].

DHFR inhibition antifolate selectivity regioisomeric SAR

Voltage-Gated Sodium Channel (Site 2) Binding: A Pharmacological Activity Absent from Classical DHFR-Targeted Triazines

In the same Bioorg. Med. Chem. Lett. (2009) dataset, the target compound was evaluated in a radioligand displacement assay at neurotoxin site 2 of voltage-gated sodium channels (VGSCs) in rat cerebral cortex synaptoneurosomes. It displaced [³H]batrachotoxinin-B ([³H]BTX-B) with an IC₅₀ of 71.5 µM (71,500 nM) [1]. This activity is notable because classical N1-substituted dihydrotriazine DHFR inhibitors such as cycloguanil and pyrimethamine have not been reported to bind this site; their primary pharmacology is dominated by DHFR inhibition. No quantitative VGSC binding data for cycloguanil or 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine at neurotoxin site 2 have been identified in the publicly available literature, placing the target compound in a distinct pharmacological category within the dihydrotriazine class [2].

voltage-gated sodium channel neurotoxin site 2 ion channel pharmacology

Anti-Plasmodial Activity: Confirmed Inactivity Against P. falciparum NF54 Contrasts with Potent Antimalarial Triazine DHFR Inhibitors

In a 2022 primary phenotypic screen against Plasmodium falciparum NF54 (drug-sensitive strain), the target compound was tested at a single concentration of 2 µM for 72 hours using a nanoGlo luciferase-based viability readout. It returned a Z score of 0.07, indicating no significant growth inhibition [1]. By contrast, the triazine DHFR inhibitor WR99210 (CAS 47326-86-3), which carries a 3,4-dichlorophenyl substitution at N1, exhibits sub-nanomolar IC₅₀ values against both wild-type and drug-resistant P. falciparum strains (IC₅₀ < 0.075 nM against PfDHFR in biochemical assays; EC₅₀ values in the low nanomolar range in whole-parasite assays) [2]. Cycloguanil, the active triazine metabolite of proguanil, similarly achieves nanomolar-range anti-plasmodial activity through DHFR inhibition [3]. The inactivity of the target compound against P. falciparum is mechanistically consistent with its lack of DHFR inhibition (see Evidence Item 1) and reinforces the critical role of N1-substitution geometry for anti-plasmodial DHFR engagement.

anti-plasmodial screening Plasmodium falciparum antimalarial drug discovery

Physicochemical Differentiation: Reduced Lipophilicity Relative to N1-Aryl Dihydrotriazine DHFR Inhibitors Influences Membrane Partitioning and Assay Behavior

The target compound has a computed partition coefficient (XLogP3-AA) of 0.9 [1], which is notably lower than that of the N1-(4-chlorophenyl) analog cycloguanil (computed XLogP3 ≈ 1.6–1.8 [2]) and the unsubstituted N1-phenyl analog (computed XLogP3 ≈ 1.2–1.4 [2]). This ~0.7 log unit reduction in lipophilicity arises from the shift of the 4-methylphenyl group from the N1 to the N4 exocyclic amine position, altering the electronic environment and the compound's capacity for hydrophobic interactions. The compound carries three hydrogen-bond donors (two amine NH₂ and one exocyclic NH) and has a topological polar surface area (TPSA) of 74.8 Ų [1], placing it within favorable drug-like property space but with distinctly higher aqueous solubility potential than its N1-substituted congeners. The lower cLogP value predicts reduced non-specific protein binding and lower phospholipidosis risk, which may be advantageous in certain in vitro assay formats where high lipophilicity causes aggregation-based false positives [3].

lipophilicity drug-likeness physicochemical profiling

Regioisomeric Topology: N4-Exocyclic Substitution as a Determinant of Target Selectivity Distinct from N1-Substituted Dihydrotriazine Antifolates

The defining structural feature of the target compound is the location of the 4-methylphenyl substituent at the exocyclic N4 amine position rather than at the endocyclic N1 ring nitrogen. This regioisomeric arrangement distinguishes it from the entire class of N1-substituted 1,6-dihydro-1,3,5-triazine-2,4-diamine antifolates (including cycloguanil, WR99210, and the tool compound 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine). Crystallographic and molecular modeling studies of N1-substituted triazines bound to DHFR demonstrate that the N1-aryl group occupies a hydrophobic pocket whose geometry is critical for high-affinity binding; the N4-exocyclic substitution pattern of the target compound projects the aryl group along a different vector, incompatible with this binding mode [1]. The experimentally confirmed consequences—complete loss of DHFR inhibition (IC₅₀ > 100 µM) and gain of VGSC binding activity (IC₅₀ = 71.5 µM) [2]—demonstrate that this regioisomeric difference is not merely formal but pharmacologically decisive. The IUPAC name 4,4-dimethyl-2-N-(4-methylphenyl)-1H-1,3,5-triazine-2,6-diamine [3] reflects the tautomeric equilibrium characteristic of these dihydrotriazines, but the exocyclic N-substitution pattern is unambiguous and functionally consequential.

regioisomerism scaffold topology target selectivity

Best Research and Industrial Application Scenarios for 6,6-Dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS 304693-27-4) Based on Verified Differentiation Evidence


Negative Control for DHFR-Targeted Antifolate Drug Discovery Screening Cascades

The compound's confirmed inactivity against bovine liver DHFR (IC₅₀ > 100 µM) [1] makes it an ideal chemically matched negative control for dihydrotriazine-based DHFR inhibitor screening programs. Unlike vehicle-only controls, this scaffold-matched inactive compound controls for non-specific effects of the dihydrotriazine chemotype without confounding target engagement. This application is particularly valuable in programs targeting pathogenic DHFR isoforms (e.g., from E. coli, S. aureus, or P. falciparum) where the distinction between N1-substituted active leads and N4-substituted inactive analogs must be rigorously established to support structure-activity relationship claims [2].

Scaffold for Voltage-Gated Sodium Channel Modulator Development

The compound's measurable binding to neurotoxin site 2 of voltage-gated sodium channels (IC₅₀ = 71.5 µM) [3], a property not shared by N1-substituted dihydrotriazine antifolates, positions it as a starting point for medicinal chemistry optimization toward ion channel modulators. The N4-exocyclic amine substitution topology can be systematically varied to improve VGSC affinity while the dihydrotriazine core provides synthetic tractability. This application leverages the compound as a probe molecule for exploring a target space orthogonal to the dihydrotriazine class's traditional antifolate applications [3].

Specificity Control in Anti-Plasmodial Phenotypic Screening

The compound's confirmed inactivity against P. falciparum NF54 (Z score = 0.07 at 2 µM, 72 h) [4] establishes it as a validated negative reference for antimalarial phenotypic screening. In medium- to high-throughput campaigns, inclusion of this scaffold-matched inactive compound enables robust calculation of assay Z' factors and hit thresholding, while its structural relatedness to active triazine antimalarials such as WR99210 and cycloguanil [5] ensures that the negative control does not introduce confounding variables from dissimilar chemotypes.

Physicochemical Reference Standard for Dihydrotriazine Library Profiling

With a low computed lipophilicity (XLogP3-AA = 0.9), three hydrogen-bond donors, and a favorable TPSA of 74.8 Ų [6], this compound can serve as a physicochemical benchmarking standard for dihydrotriazine compound libraries. Its reduced cLogP relative to N1-substituted analogs (ΔXLogP3 ≈ −0.7 to −0.9 log units) [6] makes it a useful tool for investigating the relationship between substitution topology and non-specific binding, aqueous solubility, and membrane permeability within triazine chemical space—parameters that directly impact assay data quality and hit triage decisions [7].

Quote Request

Request a Quote for 6,6-dimethyl-4-N-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.